

GPR35 Modulator Administration in Mice: Application Notes and Protocols

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Compound of Interest

Compound Name: *Gpr35 modulator 1*

Cat. No.: *B15607972*

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These application notes provide a comprehensive guide to the in vivo administration of GPR35 modulators in mice, with a focus on oral gavage in the context of a dextran sulfate sodium (DSS)-induced colitis model. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and a description of the underlying signaling pathways.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of GPR35 modulators on DSS-induced colitis in mice.

Table 1: Effect of GPR35 Agonist (Pamoic Acid) on Body Weight Change in DSS-Induced Colitis

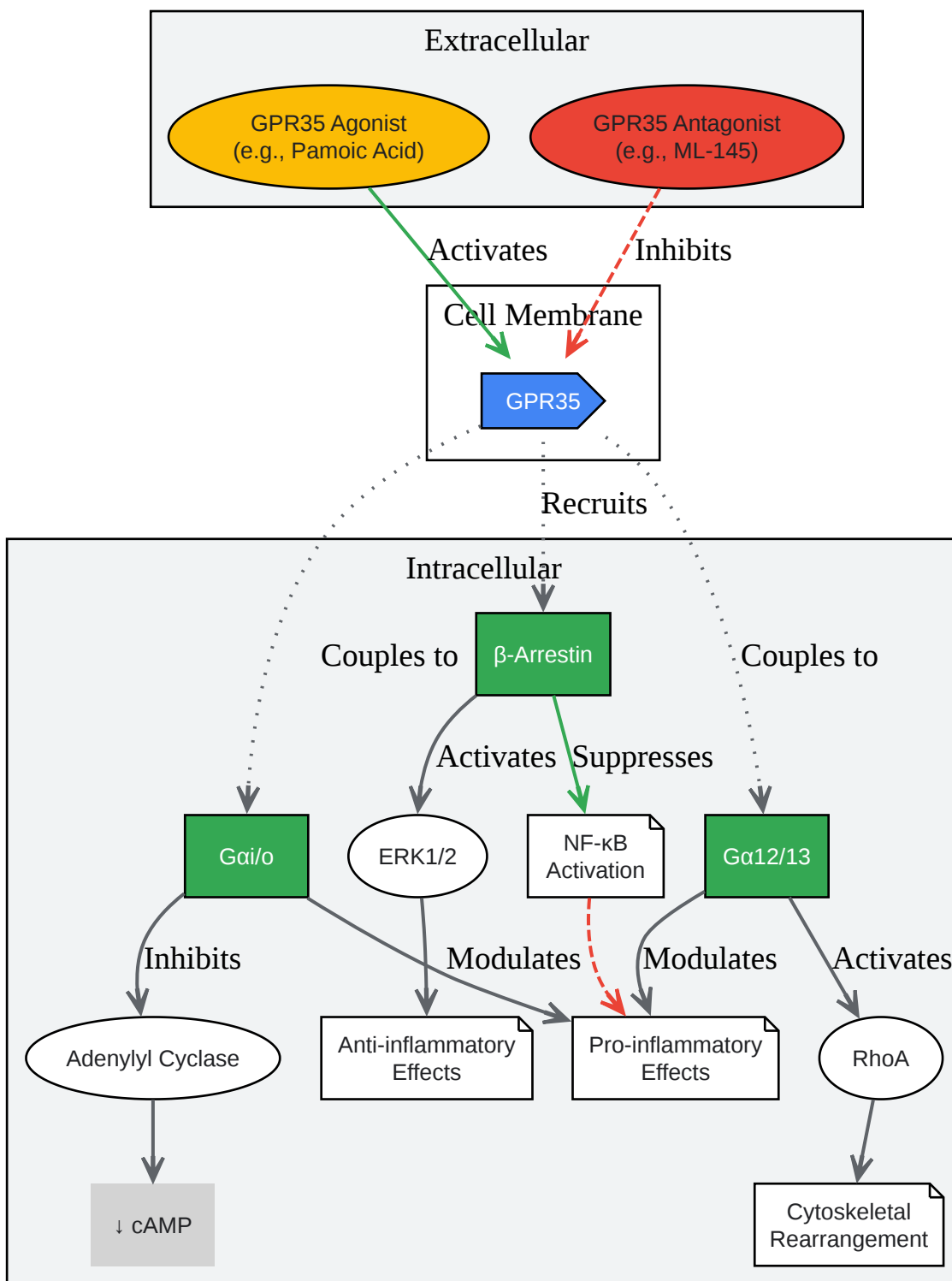
Treatment Group	Day 0	Day 2	Day 4	Day 6	Day 8	Day 10
Control (Vehicle)	100%	101.5%	102.3%	103.1%	104.2%	105.0%
DSS + Vehicle	100%	98.7%	96.5%	93.2%	90.8%	88.1%
DSS + Pamoic Acid (10 mg/kg)	100%	99.8%	98.9%	97.5%	96.4%	95.2%
Data is represented as a percentage of initial body weight.						

Table 2: Effect of GPR35 Agonist (Pamoic Acid) on Colon Length and Clinical Score in DSS-Induced Colitis

Treatment Group	Colon Length (cm)	Clinical Score
Control (Vehicle)	8.5 ± 0.4	0.2 ± 0.1
DSS + Vehicle	5.9 ± 0.3	8.7 ± 0.6
DSS + Pamoic Acid (10 mg/kg)	7.2 ± 0.2	4.1 ± 0.5
Data are presented as mean ± standard error of the mean (SEM). The clinical score is a composite of weight loss, stool consistency, and rectal bleeding.		

Signaling Pathways and Experimental Workflows

Activation of GPR35 can initiate both pro- and anti-inflammatory signaling cascades, with the net effect being context-dependent.[1][2][3] In the setting of colitis, GPR35 agonism has been shown to be protective.[3]



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References

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